6-Bromo-3-chloro-2-nitroaniline
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Overview
Description
6-Bromo-3-chloro-2-nitroaniline is an aromatic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to an aniline base
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-nitroaniline typically involves a multi-step process starting from benzene derivatives. The general steps include:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions and maximize yield.
Purification: Techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, metal hydrides (e.g., lithium aluminum hydride).
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Amines: From the reduction of the nitro group.
Substituted Anilines: From nucleophilic substitution reactions.
Scientific Research Applications
6-Bromo-3-chloro-2-nitroaniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-nitroaniline involves its interaction with molecular targets through its functional groups:
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.
Halogen Atoms: Participate in electrophilic and nucleophilic substitution reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
3-Bromo-2-nitroaniline: Similar structure but lacks the chlorine atom.
2-Bromo-6-chloro-4-nitroaniline: Differently substituted aniline with similar functional groups.
Properties
IUPAC Name |
6-bromo-3-chloro-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIXZLDYKLTBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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